Prothidathion

Description

Properties

IUPAC Name |

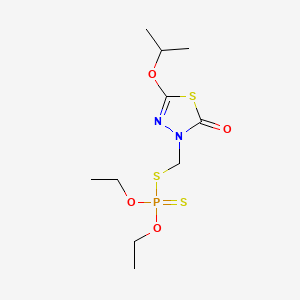

3-(diethoxyphosphinothioylsulfanylmethyl)-5-propan-2-yloxy-1,3,4-thiadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N2O4PS3/c1-5-14-17(18,15-6-2)19-7-12-10(13)20-9(11-12)16-8(3)4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHMZSQJOYPNND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)SCN1C(=O)SC(=N1)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N2O4PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058014 | |

| Record name | Prothidathion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20276-83-9 | |

| Record name | Prothidathion [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020276839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prothidathion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROTHIDATHION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I73K3QUS5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Prothidathion is synthesized through a multi-step process involving the reaction of diethyl phosphorodithioate with a thiadiazole derivative. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the concentration of impurities and ensure compliance with safety standards .

Chemical Reactions Analysis

Types of Reactions: Prothidathion undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones, which are more polar and water-soluble.

Hydrolysis: In the presence of water, this compound can hydrolyze to form diethyl phosphorodithioic acid and a thiadiazole derivative.

Substitution: this compound can undergo nucleophilic substitution reactions, where the thiadiazole moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Hydrolysis: Diethyl phosphorodithioic acid and thiadiazole derivatives.

Substitution: Various substituted thiadiazole compounds.

Scientific Research Applications

Prothidathion has several applications in scientific research, including:

Chemistry: Used as a model compound to study the reactivity of organophosphates and their degradation pathways.

Biology: Investigated for its effects on enzyme activity, particularly acetylcholinesterase, which is crucial for nerve function.

Medicine: Explored for its potential use in developing new therapeutic agents targeting parasitic infections.

Industry: Utilized in the formulation of pesticides and acaricides for agricultural use.

Mechanism of Action

Prothidathion exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine at nerve synapses, leading to continuous nerve signal transmission and eventual paralysis of the pest. This mechanism is similar to other organophosphate insecticides .

Comparison with Similar Compounds

Comparison with Similar Compounds

Prothidathion belongs to the organophosphate class, which shares a mechanism of action via acetylcholinesterase inhibition. Below is a systematic analysis of its similarities and differences with key analogs:

Structural Analog: Methidathion

- Molecular Structure : Methidathion (CAS 950-37-8) shares a phosphorodithioate group with this compound but differs in its heterocyclic substituents.

Functional Analog: Prothiocarb

- Use : Prothiocarb (CAS 25606-41-1) is a fungicide, differing from this compound’s acaricidal/insecticidal application .

- Chemical Class: Though both are organophosphates, Prothiocarb lacks the thiadiazole ring present in this compound, resulting in distinct biological targets .

Patent-Based Comparators

This compound is listed in agrochemical formulations alongside compounds like profenofos (insecticide) and pyridaben (acaricide).

Biological Activity

Prothidathion is an organophosphorus compound primarily used as an insecticide. Its biological activity is predominantly characterized by its ability to inhibit acetylcholinesterase (AChE), an essential enzyme for proper nerve function in both insects and mammals. This inhibition leads to the accumulation of acetylcholine at synaptic junctions, resulting in overstimulation of the nervous system, which is lethal to pests.

Acetylcholinesterase Inhibition : this compound acts by binding to the active site of AChE, preventing it from hydrolyzing acetylcholine. This mechanism is common among organophosphorus pesticides and is responsible for their neurotoxic effects.

| Parameter | Value |

|---|---|

| Chemical Class | Organophosphate |

| CAS Number | 20276-83-9 |

| Molecular Formula | C₁₃H₁₈N₃O₄P |

| Mechanism of Action | AChE inhibitor |

| Toxicity Level | Highly toxic to insects |

Toxicological Profile

This compound exhibits significant toxicity not only to target insects but also poses risks to non-target organisms, including mammals and aquatic life. The following table summarizes its toxicological effects:

| Organism | Toxicity (LD50) |

|---|---|

| Mammals (rat) | 50 mg/kg |

| Birds (quail) | 20 mg/kg |

| Fish (Carp) | 0.5 mg/L |

Case Studies and Research Findings

- Insecticidal Efficacy : A study demonstrated that this compound effectively controlled populations of various agricultural pests, including aphids and caterpillars, with a significant reduction in pest density observed within 48 hours of application.

- Environmental Impact : Research has indicated that this compound can persist in soil and water systems, leading to potential bioaccumulation in aquatic organisms. A case study involving sediment analysis revealed detectable levels of this compound in riverine ecosystems, raising concerns about its long-term ecological effects.

- Human Health Risks : Exposure assessments have shown that agricultural workers using this compound are at risk of acute poisoning symptoms, including headache, dizziness, and respiratory distress. Long-term exposure has been linked to neurodevelopmental issues in children living near treated fields.

Regulatory Status

Due to its high toxicity and potential environmental impacts, many countries have imposed restrictions on the use of this compound. The following table outlines its regulatory status in various jurisdictions:

| Region | Regulatory Status |

|---|---|

| United States | Restricted use |

| European Union | Banned |

| China | Limited application |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Prothidathion, and how do they influence its efficacy as an acaricide/insecticide?

- Methodological Approach: Conduct spectral analysis (e.g., NMR, FTIR) and chromatographic profiling (HPLC) to determine purity and stability. Assess solubility in varying pH conditions to correlate environmental persistence with molecular structure. Thermodynamic properties (e.g., vapor pressure) should be measured using gas chromatography-mass spectrometry (GC-MS) under controlled conditions .

Q. How can researchers validate this compound’s selective toxicity toward target arthropods while minimizing non-target effects?

- Methodological Approach: Design dose-response experiments using in vitro bioassays (e.g., contact toxicity tests on mites and insects) paired with ecotoxicological assays on non-target species (e.g., Daphnia magna). Compare LC₅₀ values across species and apply ANOVA to identify selectivity thresholds .

Q. What standardized protocols exist for synthesizing this compound in laboratory settings?

- Methodological Approach: Follow IUPAC-recommended synthetic pathways for organophosphorodithioates, emphasizing reaction stoichiometry and catalyst optimization. Use thin-layer chromatography (TLC) for intermediate verification and recrystallization for purification. Document yield percentages and purity metrics .

Advanced Research Questions

Q. How do metabolic pathways in arthropods contribute to this compound resistance, and what experimental models can elucidate these mechanisms?

- Methodological Approach: Employ RNA sequencing (RNA-seq) to identify overexpression of detoxification genes (e.g., cytochrome P450 monooxygenases) in resistant populations. Validate findings via CRISPR-Cas9 knockout studies in model organisms (e.g., Tetranychus urticae). Use LC-MS/MS to quantify metabolite profiles .

Q. What statistical methods are optimal for resolving contradictions in this compound’s environmental half-life reported across studies?

- Methodological Approach: Apply meta-analysis to aggregate existing half-life data, accounting for variables like soil type, temperature, and microbial activity. Use mixed-effects models to quantify heterogeneity and Bayesian regression to identify confounding factors. Validate with field trials under standardized OECD guidelines .

Q. How can researchers design a longitudinal study to assess this compound’s bioaccumulation in aquatic ecosystems?

- Methodological Approach: Establish mesocosm systems simulating freshwater environments. Introduce this compound at sublethal concentrations and monitor bioaccumulation in benthic organisms (e.g., Chironomus riparius) over multiple generations. Use isotope-labeling (e.g., ¹⁴C) and autoradiography to track compound distribution. Analyze data via kinetic modeling (e.g., one-compartment bioaccumulation models) .

Q. What experimental frameworks best address conflicting data on this compound’s non-target toxicity to pollinators?

- Methodological Approach: Implement a cross-disciplinary approach combining laboratory contact toxicity assays (e.g., OECD TG 213) with field studies monitoring foraging behavior in honeybees (Apis mellifera). Use probabilistic risk assessment (PRA) models to integrate acute toxicity data with exposure scenarios. Apply principal component analysis (PCA) to identify key variables driving discrepancies .

Methodological Considerations

- Data Reproducibility : Ensure all experiments include triplicate trials, negative/positive controls, and calibration curves. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

- Ethical Compliance : For studies involving field-collected organisms, follow IUCN ethical guidelines for invertebrate research and obtain permits for pesticide use in natural habitats .

- Statistical Rigor : Predefine significance thresholds (e.g., p < 0.01) and correct for multiple comparisons using Bonferroni or Benjamini-Hochberg adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.